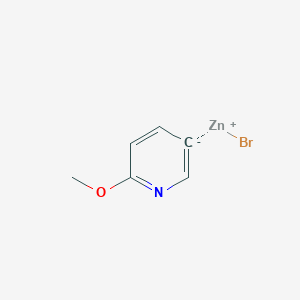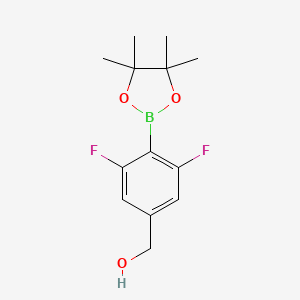
2-Octylmagnesium bromide, 0.25 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Octylmagnesium bromide is a chemical compound with the formula C8H17BrMg. It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2-Octylmagnesium bromide consists of a magnesium atom bonded to a bromine atom and an octyl group (a chain of 8 carbon atoms). The molecular weight of this compound is 217.4313 g/mol .Wirkmechanismus
Target of Action
2-Octylmagnesium bromide, also known as “2-Octylmagnesium bromide, 0.25 M in 2-MeTHF” or “MFCD11553324”, is a Grignard reagent . Grignard reagents are a class of organometallic compounds represented by the general formula RMgX, where R is an alkyl or aryl group, and X is a halide . In the case of 2-Octylmagnesium bromide, R is an octyl group (C8H17), and X is bromide (Br). The primary targets of Grignard reagents are electrophilic carbon atoms present in various organic compounds .
Mode of Action
Grignard reagents, including 2-Octylmagnesium bromide, are strong nucleophiles and bases . They can react with a variety of electrophilic compounds, such as aldehydes, ketones, esters, and others, to form new carbon-carbon bonds . The magnesium halide acts as a leaving group in these reactions .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are key steps in the synthesis of many complex organic molecules .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .
Result of Action
The primary result of the action of 2-Octylmagnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the electrophilic compound that the Grignard reagent is reacting with .
Action Environment
Grignard reagents, including 2-Octylmagnesium bromide, are sensitive to moisture and air . They are typically prepared and used under anhydrous conditions to prevent reaction with water or oxygen . The presence of these substances can lead to the decomposition of the Grignard reagent and decrease its efficacy .
Eigenschaften
IUPAC Name |
magnesium;octane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJQUUXJLTVGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[CH-]C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylheptylbromomagnesium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)


